molecular formula C10H17NOS B1668456 Céviméline CAS No. 107233-08-9

Céviméline

Numéro de catalogue B1668456
Numéro CAS: 107233-08-9
Poids moléculaire: 199.32 g/mol
Clé InChI: WUTYZMFRCNBCHQ-WPRPVWTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevimeline is a parasympathomimetic agent that act as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren's syndrome.
Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

La céviméline a montré un potentiel dans le traitement de la maladie d'Alzheimer (MA). Elle a démontré une amélioration des déficits cognitifs induits expérimentalement chez les modèles animaux . De plus, elle a montré une influence positive sur la pathologie tau et une réduction des niveaux de peptide bêta-amyloïde (Aβ) dans le liquide céphalo-rachidien des patients atteints de la maladie d'Alzheimer .

Amélioration des fonctions cognitives

La this compound a été étudiée pour son potentiel à améliorer les fonctions cognitives. Il a été constaté qu'elle influençait le neuromodulateur acétylcholine via les récepteurs muscariniques, ce qui pourrait être une alternative thérapeutique pour améliorer les pertes de mémoire, un symptôme clé de la démence .

Neurodégénérescence

La recherche s'est concentrée sur la neuropharmacologie de la this compound et son rôle potentiel dans la neurodégénérescence. Il a été suggéré que la this compound pourrait représenter une percée dans le traitement des maladies neurodégénératives .

Traitement de la xérostomie dans le syndrome de Sjögren

La this compound a été utilisée efficacement pour le traitement de la xérostomie (bouche sèche) chez les patients atteints du syndrome de Sjögren . Elle stimule la sécrétion salivaire chez les humains ayant une fonction des glandes salivaires altérée aussi efficacement que la pilocarpine .

Effet de salivation durable

La this compound a un effet de salivation durable. L'administration orale de this compound 30 mg chez l'homme induit une augmentation modérée et durable du flux salivaire, et l'effet est maintenu pendant au moins 4 à 6 heures .

Sécrétion des glandes exocrines

La this compound est un agoniste cholinergique qui se lie aux récepteurs muscariniques. Les agonistes muscariniques à des doses suffisantes peuvent augmenter la sécrétion des glandes exocrines, telles que les glandes salivaires et les glandes sudoripares .

Mécanisme D'action

Cevimeline, also known as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane], is a synthetic analog of the natural alkaloid muscarine . It has a wide range of applications in the medical field, particularly in the treatment of dry mouth and Sjögren’s syndrome . This article will delve into the mechanism of action of cevimeline, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Cevimeline primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from the secretory glands .

Mode of Action

As a muscarinic agonist , cevimeline binds to and activates the muscarinic M1 and M3 receptors . This activation triggers an increase in secretion from the secretory glands . This interaction with its targets leads to changes in the body, particularly in the exocrine glands such as salivary and sweat glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline influences the neuromodulator acetylcholine . This interaction can increase the secretion of exocrine glands and the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed following oral administration, with peak concentrations achieved within 1.5–2 hours . Food intake can decrease the rate of absorption . The protein binding of cevimeline is less than 20% , which impacts its bioavailability.

Result of Action

The primary result of cevimeline’s action is the increased secretion from the exocrine glands, such as salivary and sweat glands . This increase in secretion helps alleviate symptoms of dry mouth associated with conditions like Sjögren’s syndrome .

Action Environment

Environmental factors can impact the efficacy and stability of cevimeline . Companies must consider the potential environmental impact of their operations and take measures to reduce their environmental footprint . Changes in environmental regulations can also affect the market for cevimeline .

Analyse Biochimique

Biochemical Properties

Cevimeline is a cholinergic agonist that binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Cellular Effects

Cevimeline increases the secretions of the saliva and sweat glands in the body . It is used to treat dry mouth in people with Sjögren’s Syndrome . Known side effects include nausea, vomiting, diarrhea, excessive sweating, rash, headache, runny nose, cough, drowsiness, hot flashes, blurred vision, and difficulty sleeping .

Molecular Mechanism

Cevimeline exerts its effects at the molecular level by binding and activating the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

Cevimeline toxicity is characterized by an exaggeration of its parasympathomimetic effects . These may include headache, visual disturbance, lacrimation, sweating, respiratory distress, gastrointestinal spasm, nausea, vomiting, atrioventricular block, tachycardia, bradycardia, hypotension, hypertension, shock, and mental confusion .

Dosage Effects in Animal Models

In animal studies, cevimeline doses sufficient to induce salivation (e.g., oral administration of 3–10 mg/kg) generally did not affect general behavior . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Metabolic Pathways

Cevimeline is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Cevimeline-induced AQP5 trafficking from intracellular structures to apical plasma membranes (APMs) in the interlobular duct cells of rat parotid glands has been observed . Lipid raft markers flotillin-2 and GM1 colocalized with AQP5 and moved with AQP5 in response to cevimeline .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for the synthesis is (R)-pulegone, which is converted to the corresponding amine through a reductive amination reaction. The amine is then reacted with a thiol to form the oxathiolane ring, followed by cyclization to form the spirocyclic ring system.", "Starting Materials": [ "(R)-pulegone", "Thiol", "Reductive amination reagents" ], "Reaction": [ { "Step 1": "Reductive amination of (R)-pulegone with amine reagents to form the corresponding amine.", "Reagents": "(R)-pulegone, Amine reagents, Reducing agent", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 2": "Reaction of the amine with thiol to form the oxathiolane ring system.", "Reagents": "Amine, Thiol, Base", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 3": "Cyclization of the oxathiolane ring system to form the spirocyclic ring system.", "Reagents": "Oxathiolane ring system, Acid catalyst", "Conditions": "Inert atmosphere, Room temperature" } ] }

Numéro CAS

107233-08-9

Formule moléculaire

C10H17NOS

Poids moléculaire

199.32 g/mol

Nom IUPAC

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1

Clé InChI

WUTYZMFRCNBCHQ-WPRPVWTQSA-N

SMILES isomérique

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1

SMILES

CC1OC2(CN3CCC2CC3)CS1

SMILES canonique

CC1OC2(CN3CCC2CC3)CS1

Apparence

Solid powder

melting_point

201-203 °C (HCl salt)
Molecular weight: 244.79;  white to off-white crystalline powder;  melting point range: 201-203 °C;  freely soluble in alcohol and chloroform;  very soluble in water;  virtually insoluble in ether;  pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/

Autres numéros CAS

107233-08-9

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Very soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 2
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 3
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 4
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 5
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 6
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.